molecular formula C11H8F3N3S B2922647 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine CAS No. 1505372-23-5

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine

Cat. No.: B2922647
CAS No.: 1505372-23-5
M. Wt: 271.26
InChI Key: FEVXPATYJNVKRY-UHFFFAOYSA-N
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Description

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is a pyridine-based compound featuring a sulfanyl bridge linking two pyridine rings, with one substituted by a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]sulfanylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3S/c12-11(13,14)7-1-4-17-10(5-7)18-9-2-3-16-6-8(9)15/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXPATYJNVKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)SC2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505372-23-5
Record name 4-([4-(trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)pyridine-2-thiol with 3-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for designing new therapeutic agents .

Industry

In the industrial sector, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used in the development of agrochemicals and materials science. Its unique chemical properties contribute to the performance and stability of various products .

Mechanism of Action

The mechanism of action of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-([4-(Trifluoromethyl)pyridin-3-amine and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine C₁₁H₈F₃N₃S 283.26 - Sulfanyl bridge
- 4-CF₃ pyridine
- Pyridin-3-amine
Potential CYP51 inhibition (inferred from structural analogs)
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) C₂₄H₂₂ClF₃N₂O 468.90 - Piperazine ring
- 4-CF₃ phenyl
- Chlorophenyl
Anti-T. cruzi activity (CYP51 inhibitor, EC₅₀ ~0.1 µM)
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) C₂₃H₂₁F₆N₄ 491.44 - Dual CF₃ groups
- Piperidine-pyridine hybrid
Anti-T. cruzi activity (CYP51 inhibitor, comparable to posaconazole)
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride C₇H₈ClF₃N₂ 224.60 - CF₃ pyridine
- Methanamine backbone
Structural similarity (0.94); potential precursor for bioactive molecules
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-amine C₁₆H₁₄N₄O 278.31 - Methoxyphenyl
- Pyrimidin-2-amine
No explicit activity data; hydrogen-bonding capacity (1 donor, 5 acceptors) suggests drug-like properties
Pemaglitazar [(2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid] C₁₈H₁₇F₃O₃S 382.39 - Sulfanyl group
- Butanoic acid
- CF₃ phenoxy
PPAR agonist (clinical use for metabolic disorders)

Key Findings:

Structural Similarities and Bioactivity: UDO and UDD share the trifluoromethylpyridine motif with the target compound, but their inclusion of piperazine/piperidine rings and additional aromatic groups (e.g., chlorophenyl) enhances their binding to CYP51 . The sulfanyl bridge in the target compound may offer distinct steric or electronic effects compared to UDO/UDD’s bulkier substituents.

Impact of Substituents: The trifluoromethyl group consistently improves metabolic stability across analogs. However, compounds like Pemaglitazar demonstrate that sulfanyl groups paired with carboxylic acid moieties (e.g., butanoic acid) can shift activity toward nuclear receptor targets (e.g., PPAR) rather than CYP51 .

Hydrogen-Bonding and Solubility: The pyridin-3-amine group in the target compound provides one H-bond donor, similar to UDD and the pyrimidin-2-amine analog. However, UDO’s ketone and UDD’s tertiary amine introduce additional H-bond acceptors, which may influence solubility and membrane permeability .

Biological Activity

The compound 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine , also known by its CAS number 1505372-23-5, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H7F3N2SC_9H_7F_3N_2S, with a molecular weight of approximately 232.22 g/mol. The presence of trifluoromethyl and sulfanyl groups contributes to its unique chemical behavior and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Many derivatives of pyridine and pyrimidine have shown promising results in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Compounds with sulfanyl groups have been linked to the inhibition of various enzymes, which can be beneficial in treating metabolic disorders.
  • Microtubule Disruption : Some studies suggest that pyridine derivatives can act as microtubule-targeting agents, disrupting the normal function of tubulin in cancer cells, leading to apoptosis.
  • Enzymatic Inhibition : The sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in cancer metabolism or other diseases.

Case Study 1: Antitumor Activity

A study on related compounds demonstrated that certain trifluoromethyl-substituted pyridines exhibited potent antitumor effects against various cell lines, including HeLa and PC3. The half-maximal inhibitory concentration (IC50) values were significantly lower than standard chemotherapeutic agents, indicating higher potency. For example:

CompoundCell LineIC50 (µM)
5eHeLa0.01
5fPC30.49

These findings suggest that the structural features of trifluoromethyl-pyridine derivatives contribute to their enhanced biological activity .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. The compound was found to inhibit LDH activity effectively, with low nanomolar IC50 values observed for structurally similar compounds. This inhibition correlated with decreased lactate production in pancreatic cancer cells, highlighting the potential therapeutic applications in metabolic regulation .

Comparative Analysis

The following table summarizes the biological activities reported for various pyridine derivatives:

Compound NameBiological ActivityIC50 Range (µM)Reference
4-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}pyridin-3-amineAntitumor<0.01
Pyrazole-based inhibitorsLDH InhibitionLow nM
Trifluoromethyl quinolin derivativesMicrotubule polymerization<0.5

Q & A

Q. What synthetic methodologies are commonly employed for constructing the sulfanyl-bridged pyridine core in this compound?

The sulfanyl linkage is typically formed via nucleophilic aromatic substitution (SNAr) between a thiol-bearing pyridine derivative and a halogenated trifluoromethylpyridine precursor. For example, coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like CuI or Pd-based systems can enhance efficiency. Reaction optimization often involves solvent screening (e.g., DMF, THF) and temperature gradients (80–120°C) to balance yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns and trifluoromethyl group integrity.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyridinylsulfanyl structures where dihedral angles between pyridine rings range from 6.4° to 15.5°, confirming near-planar arrangements .
  • HRMS : Validates molecular weight with <2 ppm error margins.

Q. How can researchers assess the stability of the sulfanyl group under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis. Degradation kinetics (e.g., half-life) are calculated using peak area reduction. Sulfanyl bonds in similar compounds show instability in strongly acidic conditions (pH <4) due to protonation-induced cleavage .

Advanced Research Questions

Q. How can contradictory data between DFT-predicted and experimental 13C^{13}\text{C}13C chemical shifts be resolved?

Discrepancies often arise from solvation effects or crystal packing forces unaccounted for in computational models. Cross-validation with X-ray-derived bond lengths (e.g., C–S bonds: 1.76–1.82 Å) and torsional angles refines DFT parameters. For example, intramolecular hydrogen bonds (N–H···N, 2.1–2.3 Å) observed in crystal structures can explain anomalous shifts .

Q. What strategies mitigate poor aqueous solubility in bioactivity assays?

Methodologies include:

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate or acetate esters at the amine group, as demonstrated in pyridine-based COX-2 inhibitors .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cellular models .

Q. How can researchers design analogs to probe the trifluoromethyl group’s role in target binding?

A systematic SAR approach includes:

  • Isosteric replacement : Substitute CF3_3 with CHF2_2, CCl3_3, or CH3_3 to assess hydrophobic/hydrophilic balance.
  • Positional isomerism : Synthesize 3- or 5-trifluoromethylpyridinyl variants to map steric tolerance in enzyme active sites (e.g., COX-2 inhibition assays show 10–30% activity variance with positional changes) .
  • Fluorine walk : Introduce fluorine atoms at adjacent positions to study electronic effects on binding affinity .

Q. What experimental controls are essential when analyzing non-specific binding in kinase inhibition assays?

  • Negative controls : Use inactive analogs (e.g., desulfanylated derivatives) to baseline non-specific interactions.
  • ATP competition assays : Validate target specificity by measuring IC50_{50} shifts with increasing ATP concentrations.
  • Thermal shift assays : Monitor protein melting temperature (TmT_m) changes to confirm direct binding .

Methodological Considerations

  • Crystallization protocols : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals. Additives like hexane or ethyl acetate improve crystal lattice formation .
  • Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Retention times for the target compound typically fall between 8–12 minutes .
  • Data contradiction resolution : Multi-technique validation (e.g., combining NMR, X-ray, and computational docking) minimizes misinterpretation of electronic or steric effects .

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